molecular formula C23H19F3N4O2 B2511299 6-(4-isopropylphenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one CAS No. 1358433-79-0

6-(4-isopropylphenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Cat. No. B2511299
CAS RN: 1358433-79-0
M. Wt: 440.426
InChI Key: NCNHXLMTFYKLIE-UHFFFAOYSA-N
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Description

The compound "6-(4-isopropylphenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one" is a structurally complex molecule that appears to be related to the pyridazinone class of compounds. Pyridazinones are known for their diverse pharmacological activities, including cardiovascular effects. Specifically, the 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a crucial structural component of many cardio-active pyridazinone derivatives, some of which are in clinical use or have been tested in clinical trials .

Synthesis Analysis

The synthesis of pyridazinone derivatives can involve various strategies. For instance, the isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its derivatives were synthesized as potential aldose reductase inhibitors. These compounds were created using simplified substrates, and the presence of a phenyl group with an electron-withdrawing substituent at position 6 was found to be beneficial . Another synthetic approach involves a one-pot two-step sequence from functionalized vinyl sulfoxides to create isoxazolo[4,5-d]pyridazin-4(5H) [and 7(6H)]-ones, which can then be transformed into isoxazolopyridazinones . These methods highlight the versatility in synthesizing pyridazinone derivatives, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by a pyridazinone core, which can be modified with various substituents to enhance biological activity. In the case of aldose reductase inhibitors, the addition of a phenyl group with an electron-withdrawing substituent was found to be advantageous . Molecular modeling studies have been used to assess the interaction of these molecules with their target enzymes, suggesting that the specific substituents and their positions are critical for activity .

Chemical Reactions Analysis

The chemical reactivity of pyridazinone derivatives can be influenced by the substituents attached to the core structure. For example, the presence of an electron-withdrawing group can enhance the inhibitory properties of the compound . The reactions involved in the synthesis of these compounds, such as the 1,3-dipolar reaction and desulfinylation, are regioselective and can yield different regioisomeric products . Understanding these reactions is essential for the design and synthesis of new derivatives with desired biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-(4-isopropylphenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one" are not detailed in the provided papers, pyridazinone derivatives generally exhibit properties that make them suitable for drug development. These properties include solubility, stability, and the ability to cross biological membranes, which are influenced by the molecular structure and substituents of the compound . The electron-withdrawing trifluoromethyl group in the compound of interest could affect its lipophilicity and, consequently, its pharmacokinetic properties.

Scientific Research Applications

Heterocyclic Compounds Synthesis

Heterocyclic compounds, including pyridazinones and oxadiazoles, are of significant synthetic and biological importance. They have been prepared from various precursors and utilized in constructing new compounds with potential antimicrobial activities against various bacteria and fungi. For example, compounds bearing a 3-indolyl moiety have been synthesized for their antimicrobial properties, demonstrating the chemical versatility of these heterocycles in medicinal chemistry (Abou-Elmagd et al., 2015).

Antimicrobial and Antiviral Activity

Research into pyridazinone and related compounds has shown that they can be effective in fighting infectious diseases. For example, novel triazolopyridazine derivatives have been synthesized and shown promising antiviral activity against hepatitis A virus (HAV), highlighting the potential of these compounds in treating viral infections (Shamroukh & Ali, 2008). Similarly, a study on pyridazin-3-one derivatives revealed their utility in synthesizing fused azines, indicating their importance in developing new therapeutic agents (Ibrahim & Behbehani, 2014).

Molecular Docking and In Vitro Screening

The synthesis and molecular docking of new pyridine and fused pyridine derivatives, including triazolopyridines and pyridotriazines, have been explored. These compounds were subjected to in vitro screening for antimicrobial and antioxidant activities, demonstrating the role of computational and experimental methods in discovering new therapeutic molecules (Flefel et al., 2018).

Development of Disperse Dyes

Apart from medicinal applications, derivatives of pyridazine have been applied as disperse dyes for polyester fibers, showcasing the versatility of these compounds in industrial applications. This demonstrates the potential of heterocyclic compounds in materials science, particularly in the development of new dyes with various hues and fastness properties (Deeb et al., 2014).

properties

IUPAC Name

6-(4-propan-2-ylphenyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(31)30(28-19)13-20-27-22(29-32-20)17-7-9-18(10-8-17)23(24,25)26/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNHXLMTFYKLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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